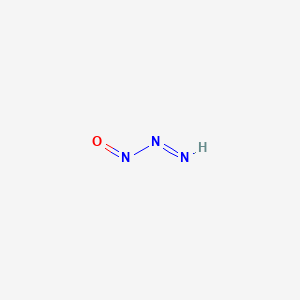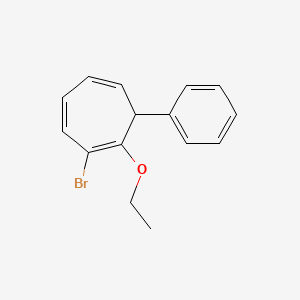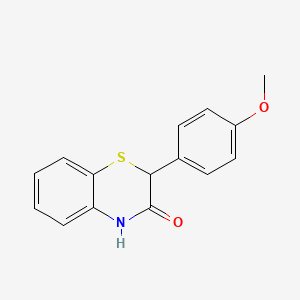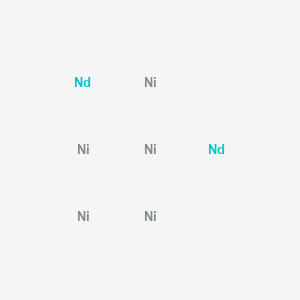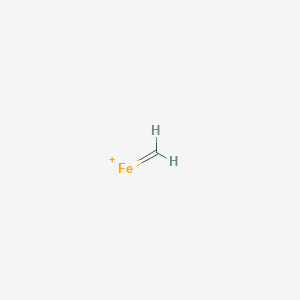
Iron(1+), methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(1+), methylene- is a chemical compound with the formula CH₂Fe It is a coordination complex where a methylene group (CH₂) is bonded to an iron ion in the +1 oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Iron(1+), methylene- typically involves the reaction of iron compounds with methylene sources under controlled conditions. One common method is the reaction of iron(II) chloride with diazomethane, which produces Iron(1+), methylene- along with nitrogen gas as a byproduct. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron ion.
Industrial Production Methods
Industrial production of Iron(1+), methylene- is not widely established due to its specialized applications and the need for precise reaction conditions. small-scale synthesis in research laboratories follows similar methods to those used in synthetic routes, with careful control of temperature, pressure, and atmosphere to ensure the purity and stability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Iron(1+), methylene- undergoes various chemical reactions, including:
Oxidation: The iron ion can be oxidized to higher oxidation states, such as iron(II) or iron(III), depending on the oxidizing agent used.
Reduction: The iron ion can be reduced to its metallic state or lower oxidation states using reducing agents.
Substitution: The methylene group can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens. These reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents under inert conditions.
Substitution: Ligand exchange reactions are performed using various ligands such as phosphines, amines, or carbonyl compounds in organic solvents.
Major Products Formed
Oxidation: Iron(II) or iron(III) complexes with different ligands.
Reduction: Metallic iron or iron complexes with lower oxidation states.
Substitution: New coordination complexes with different ligands replacing the methylene group.
Aplicaciones Científicas De Investigación
Iron(1+), methylene- has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving the insertion of methylene groups into organic molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of iron metabolism and transport.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Explored for its use in the development of new materials with unique magnetic and electronic properties.
Mecanismo De Acción
The mechanism by which Iron(1+), methylene- exerts its effects involves the interaction of the iron ion with various molecular targets. In catalytic reactions, the iron ion facilitates the insertion of methylene groups into organic molecules through coordination and activation of the reactants. In biological systems, the iron ion can participate in redox reactions and interact with proteins involved in iron transport and storage.
Comparación Con Compuestos Similares
Similar Compounds
Iron(II) chloride (FeCl₂): A common iron compound used in various chemical reactions.
Iron(III) chloride (FeCl₃): Another widely used iron compound with different oxidation states.
Ferrocene (Fe(C₅H₅)₂): A well-known organometallic compound with iron in the +2 oxidation state.
Uniqueness
Iron(1+), methylene- is unique due to its specific coordination of a methylene group to an iron ion in the +1 oxidation state. This unique structure imparts distinct chemical properties and reactivity compared to other iron compounds, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
90143-30-9 |
|---|---|
Fórmula molecular |
CH2Fe+ |
Peso molecular |
69.87 g/mol |
Nombre IUPAC |
methylideneiron(1+) |
InChI |
InChI=1S/CH2.Fe/h1H2;/q;+1 |
Clave InChI |
DCKCOPFIDOOLIA-UHFFFAOYSA-N |
SMILES canónico |
C=[Fe+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


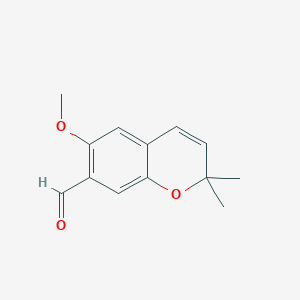

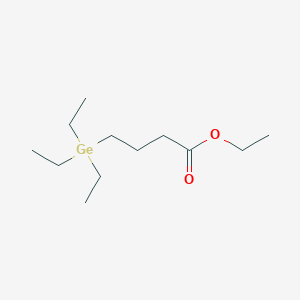

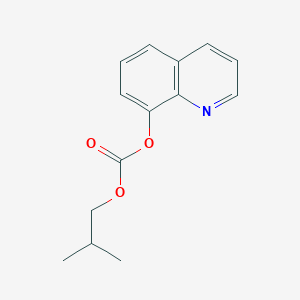
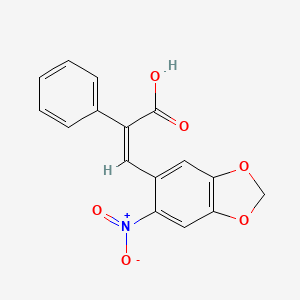


![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)
